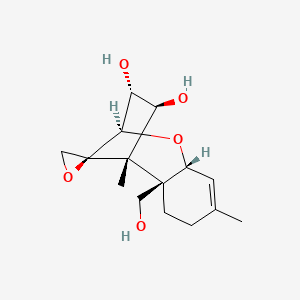
Scirpentriol
Vue d'ensemble
Description
Anguidine is a trichothecene mycotoxin with potent teratogenic effects, known for inhibiting protein synthesis, which leads to the death of rapidly proliferating cells. It has applications in various biochemical research areas and has been explored for its potential in cancer treatment (Definitions, 2020).
Synthesis Analysis
The synthesis of Anguidine deriv scirpentriol and related compounds like Verrucarin A and 3α‐Hydroxyverrucarin A has been accomplished starting from verrucarol and diacetoxyscirpenol (anguidine). This synthesis process involves the use of (E, Z)-muconic half ester and a derivative of verrucarinic acid (Mohr et al., 1982).
Molecular Structure Analysis
Structural modifications of anguidin have been extensively studied. Around 60 derivatives of anguidin have been prepared, focusing on modifications at various positions like 3, 4, 8-10, and 15. These structural modifications have been analyzed to evaluate their antitumor activities (Kaneko et al., 1982).
Chemical Reactions and Properties
Anguidine has been shown to induce various biochemical reactions, particularly as a protein synthesis inhibitor, leading to cell cycle arrest. This property has been utilized to study its effects on the cytotoxic activity of chemotherapeutic agents, making it a valuable probe for investigating drug-induced lethal injury (Teodori et al., 1981).
Physical Properties Analysis
The physical properties of anguidine and its derivatives are closely tied to their molecular structure. Specific modifications at key positions in the molecule can lead to significant changes in its physical behavior and solubility, impacting its biological activity and efficacy in various applications.
Chemical Properties Analysis
The chemical properties of Anguidine deriv this compound, particularly its interactions with biological systems, are a focus of many studies. Its role as an inhibitor of protein synthesis, and its interaction with DNA-reactive antineoplastic agents, highlight its unique chemical properties and potential utility in cancer research (Hromas et al., 1983).
Applications De Recherche Scientifique
Recherche sur les mycotoxines
Scirpentriol est une mycotoxine trichothecène de type A produite par plusieurs espèces de champignons Fusarium . Il est crucial dans l'étude des mycotoxines en raison de sa structure unique et de son profil toxicologique. La recherche dans ce domaine se concentre sur la compréhension des voies de biosynthèse, de la régulation génétique et des facteurs environnementaux qui influencent la production de this compound. Ces connaissances sont essentielles pour développer des stratégies visant à atténuer l'impact de ces toxines sur la production agricole et la sécurité alimentaire.
Phytopathologie
This compound joue un rôle important en phytopathologie car il est associé à la fusariose de l'épi, une maladie qui affecte les céréales comme le blé et l'orge . Les études portent sur l'examen de l'effet de la toxine sur la santé des plantes, le rendement et les mécanismes de résistance. Comprendre l'interaction entre this compound et les hôtes végétaux peut conduire au développement de variétés résistantes et de pratiques efficaces de gestion des maladies.
Sécurité alimentaire
La présence de this compound dans les produits alimentaires, en particulier les céréales, présente un risque pour la sécurité alimentaire . La recherche dans ce domaine vise à développer des méthodes de détection sensibles pour this compound dans les aliments et les aliments pour animaux. De plus, des études examinent les conditions qui favorisent la production et l'accumulation de toxines dans les cultures, ce qui est essentiel pour établir des normes réglementaires et garantir la sécurité des consommateurs.
Toxicologie
Les effets toxicologiques de this compound sont une préoccupation majeure, en particulier son impact sur la santé humaine et animale . La recherche en toxicologie explore les mécanismes de toxicité, les relations dose-réponse et les risques potentiels pour la santé associés à l'exposition. Cette recherche informe l'évaluation des risques et l'établissement de limites d'exposition pour protéger la santé publique.
Science de l'environnement
En science de l'environnement, l'accent est mis sur le devenir et le transport de this compound dans les écosystèmes . Des études examinent comment ce composé persiste dans
Mécanisme D'action
Scirpentriol, also known as ANGUIDINE DERIV this compound, YDE8TG6S26, Anguidine deriv this compound, Scirpenetriol, or scirpenol, is a type-A trichothecene toxin produced by several species of Fusarium fungi . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of this compound.
Target of Action
It is known that this compound is a type-a trichothecene toxin, which generally targets protein synthesis in eukaryotic cells .
Mode of Action
It is known that type-a trichothecene toxins, like this compound, inhibit protein synthesis by binding to the peptidyl transferase center of the ribosome, thereby blocking the elongation of the polypeptide chain .
Biochemical Pathways
This compound and its derivatives affect the protein synthesis pathway in eukaryotic cells. By inhibiting protein synthesis, these toxins can disrupt various downstream cellular processes, leading to cell death .
Pharmacokinetics
It is known that this compound and its derivatives can be absorbed and distributed in various tissues after ingestion .
Result of Action
The inhibition of protein synthesis by this compound can lead to various cellular effects, including cell death. This can result in toxic responses in several species .
Action Environment
The production and accumulation of this compound by Fusarium fungi can be influenced by various environmental factors, including substrate type, temperature, and water content . These factors can affect the action, efficacy, and stability of this compound.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S,2R,7R,9R,10R,11S,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-8-3-4-14(6-16)9(5-8)20-12-10(17)11(18)13(14,2)15(12)7-19-15/h5,9-12,16-18H,3-4,6-7H2,1-2H3/t9-,10-,11-,12-,13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEBOIUZEXXBGH-HRJXPNSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2270-41-9 | |
| Record name | Scirpentriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SCIRPENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDE8TG6S26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of scirpentriol?
A1: this compound primarily targets the ribosomes, specifically the peptidyl transferase center located on the 60S ribosomal subunit. [, , , ]
Q2: How does this compound binding to ribosomes affect cellular processes?
A2: Binding of this compound to ribosomes inhibits protein synthesis. [, , , ] This disruption of protein synthesis has cascading effects on various cellular functions, ultimately leading to cell death.
Q3: Does the degree of acetylation of this compound influence its toxicity?
A3: Yes, research suggests that the degree of acetylation significantly impacts this compound's toxicity. For instance, 4,15-diacetoxyscirpenol, a diacetylated derivative, was found to be more toxic than this compound in chick, brine shrimp, and guinea pig models. [] Generally, a free hydroxyl group at the 3-position is linked to higher toxicity. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C15H22O5 and a molecular weight of 282.33 g/mol. []
Q5: Is there any available spectroscopic data for this compound?
A5: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) data, have been used to characterize this compound and its derivatives. [, , ] Specific spectroscopic details can be found in the cited research papers.
Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?
A6: The provided research papers primarily focus on this compound's biological activity and toxicological profile. There is limited information on its material compatibility and stability under various conditions. Further research is needed in this area.
Q7: Does this compound exhibit any catalytic properties?
A7: this compound is not known to possess any catalytic properties. Its primary mode of action is through binding to ribosomes and inhibiting protein synthesis. [, , , ]
Q8: How do structural modifications of this compound influence its activity and potency?
A9: Research suggests that the presence and position of acetyl groups significantly influence the toxicity of this compound. [, , , ] Generally, a free hydroxyl group at the C-3 position is associated with increased toxicity. [] Additionally, acetylation at the C-4 and C-15 positions also affects the overall toxicity. For a detailed understanding of the SAR, referring to the cited research papers is recommended.
Q9: Are there any established formulation strategies to enhance this compound's stability, solubility, or bioavailability?
A9: The provided research papers do not focus on formulating this compound. As a mycotoxin, the research primarily focuses on its detection, analysis, and toxicological implications.
Q10: What are the regulatory guidelines regarding this compound exposure in food and feed?
A12: While specific regulations for this compound might vary between countries, many regulatory bodies, including the European Food Safety Authority (EFSA), have established maximum residue limits (MRLs) for various trichothecenes, including this compound, in food and feed. [] These regulations aim to minimize human and animal exposure to these mycotoxins.
Q11: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in animals?
A13: Studies in swine show that orally administered this compound is rapidly absorbed and metabolized, primarily through deacetylation to monoacetoxyscirpenol and further to this compound. [, ] Urinary excretion of the parent compound is minimal, indicating efficient metabolism. []
Q12: What is the half-life of this compound in animals?
A14: Research indicates a rapid clearance of this compound and its metabolites from the blood serum of pigs, with a detection window of only 24 hours post-administration. [] This suggests a relatively short half-life, although precise values may vary depending on the species and dose.
Q13: Has this compound demonstrated any therapeutic potential in preclinical or clinical settings?
A13: The provided scientific research primarily focuses on the toxicological profile and negative impacts of this compound as a mycotoxin. There is no mention of any therapeutic applications for this compound.
Q14: Are there known mechanisms of resistance to this compound in fungal species or other organisms?
A16: While the research papers provided do not explicitly discuss this compound resistance mechanisms, some studies suggest that certain fungal species might possess detoxification mechanisms, potentially involving enzymatic transformations or efflux pumps, to counteract the toxic effects of trichothecenes. [] Further research is needed to elucidate specific resistance mechanisms associated with this compound.
Q15: What are the known toxic effects of this compound in animals and humans?
A17: this compound, like other trichothecenes, exhibits a range of toxic effects, primarily targeting rapidly dividing cells in the gastrointestinal tract, immune system, and skin. [, , , ] Observed effects in poultry include mouth lesions, abnormal feathering, growth inhibition, and immune suppression. [, , ]
Q16: Are there any long-term health effects associated with chronic this compound exposure?
A18: While the research primarily focuses on acute toxicity, chronic exposure to low levels of this compound and other trichothecenes raises concerns about potential long-term health effects, including immune dysfunction and an increased risk of certain cancers. [] Further research is needed to fully understand the long-term consequences of chronic exposure.
Q17: When was this compound first isolated and characterized?
A27: this compound was first isolated and characterized in the 1960s from cultures of Fusarium equiseti. [] Since then, numerous studies have investigated its occurrence, biosynthesis, toxicological profile, and analytical detection methods.
Q18: How do different scientific disciplines collaborate in this compound research?
A28: this compound research involves collaboration between various disciplines, including mycology, toxicology, analytical chemistry, food science, and veterinary medicine. This interdisciplinary approach is crucial for understanding the complex interplay between this compound-producing fungi, contaminated food and feed, and the health of animals and humans. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



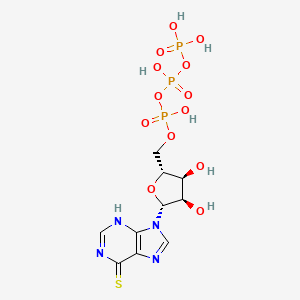
![1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol](/img/structure/B1226697.png)
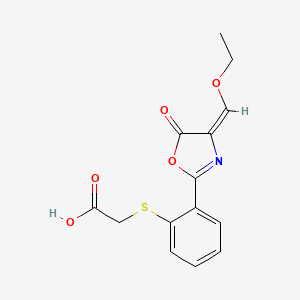
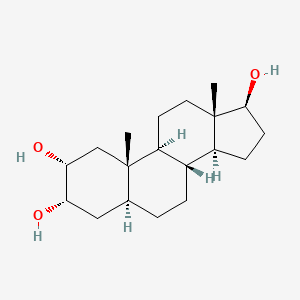
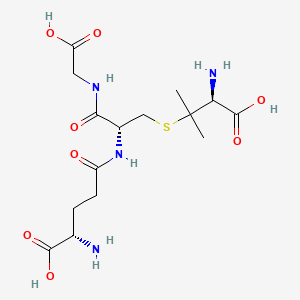
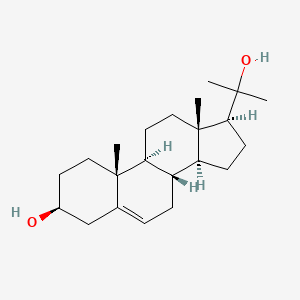
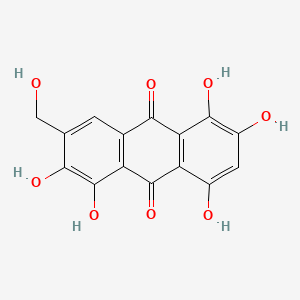
![2-(1,2-Benzoxazol-3-yl)-3-[2-(2-piperidin-1-ylethoxy)phenyl]prop-2-enenitrile](/img/structure/B1226711.png)

![N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]cyclohexanecarboxamide](/img/structure/B1226715.png)
![N-cyclopentyl-2-[[2-[5-(4-fluorophenyl)-2-tetrazolyl]-1-oxoethyl]-(2-furanylmethyl)amino]hexanamide](/img/structure/B1226716.png)
![(7-Methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)-(4-morpholinyl)methanone](/img/structure/B1226718.png)

![(8R,10S)-8-acetyl-10-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B1226721.png)